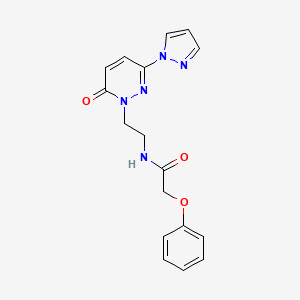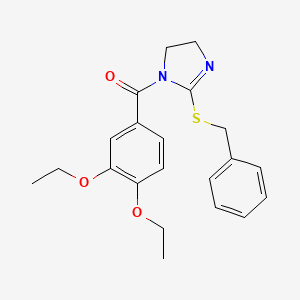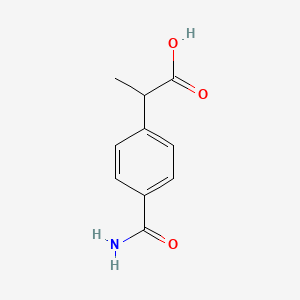![molecular formula C26H22FN5O2S B3012426 2-((4-(4-氟苄基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-1-基)硫代)-N-(4-甲基苄基)乙酰胺 CAS No. 1111151-35-9](/img/structure/B3012426.png)
2-((4-(4-氟苄基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-1-基)硫代)-N-(4-甲基苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a class of compounds that have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a bioisosteric modification of the triazolophthalazine ring system . This process maintains other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis
The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The precise structure is analyzed by single crystal X-ray diffraction (XRD) .Chemical Reactions Analysis
The reaction of o-amino benzamides and thiols in a one-pot intermolecular annulation reaction has been used to synthesize quinazolin-4(3H)-ones . This method is transition metal and external oxidant free, and easy to operate .科学研究应用
Cancer Therapy
Compounds with the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety have been explored for their anticancer properties. They have shown potential as c-Met kinase inhibitors , which play a role in the development and progression of various cancers . By inhibiting this kinase, the compound could be used to treat cancers that exhibit abnormal c-Met activity.
DNA Intercalation
Derivatives of [1,2,4]triazolo[4,3-a]quinazoline have been studied for their ability to intercalate DNA . This process can inhibit the replication of cancer cells and induce apoptosis, making these compounds valuable for developing new anticancer drugs.
Antimicrobial Activity
The [1,2,4]triazolo[4,3-a]quinazoline scaffold has been incorporated into molecules designed to combat bacterial and fungal infections . The compound’s structural features may contribute to its antimicrobial efficacy, potentially leading to new treatments for resistant strains of bacteria and fungi.
PCAF Bromodomain Inhibition
Compounds similar to the one have been identified as inhibitors of the PCAF bromodomain . This inhibition can modulate gene expression and has implications for cancer treatment, as the PCAF bromodomain is involved in the regulation of oncogenes and tumor suppressors.
Neurokinin Receptor Antagonism
The compound has structural similarities to known neurokinin receptor antagonists . These receptors are involved in various physiological processes, including pain perception and inflammation. As such, the compound could have applications in pain management and the treatment of inflammatory diseases.
作用机制
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator , inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, leading to various downstream effects .
Mode of Action
The compound interacts with its target, DNA, by intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. In particular, it can interfere with DNA replication and transcription . By disrupting these processes, the compound can inhibit the growth and proliferation of cells .
Result of Action
The compound’s action as a DNA intercalator can lead to the inhibition of cell growth and proliferation . This makes it a potential candidate for use as an anticancer agent . In fact, the compound has been shown to have anti-proliferative effects against various cancer cell lines .
未来方向
属性
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2S/c1-17-6-8-18(9-7-17)14-28-23(33)16-35-26-30-29-25-31(15-19-10-12-20(27)13-11-19)24(34)21-4-2-3-5-22(21)32(25)26/h2-13H,14-16H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWODNQBHEYUQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)




![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)



![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)


